Stereochemical Configuration: trans-(1S,2S) vs. cis-(1S,2R) Conformational and Application Divergence
(1S,2S)-N-Boc-1-amino-2-indanol bears the trans relationship between the N-Boc and hydroxyl substituents. In contrast, the more commercially prevalent (1S,2R)-N-Boc-1-amino-2-indanol (CAS 218151-53-2) and (1R,2S)-N-Boc-1-amino-2-indanol (CAS 403860-45-7) possess the cis configuration. This stereochemical difference is functionally consequential: gas-phase spectroscopic studies of the parent amino alcohols demonstrate that cis-1-amino-2-indanol exhibits a weak intramolecular N–H···O hydrogen bond that is absent in the trans diastereomer, resulting in measurably distinct conformational populations [1]. In catalytic applications, cis-1-amino-2-indanol-derived oxazaborolidines achieve enantiomeric excesses up to 95% in ketone reduction, whereas the trans scaffold is preferentially employed in carbocyclic nucleoside synthesis where the trans-1,2-relationship is required for constructing the indane-fused purine/8-azapurine ring system [2][3].
| Evidence Dimension | Intramolecular hydrogen bonding presence (conformational property) |
|---|---|
| Target Compound Data | trans-(1S,2S): No intramolecular N–H···O hydrogen bond detected |
| Comparator Or Baseline | cis-(1S,2R) or cis-(1R,2S): Weak intramolecular N–H···O hydrogen bond present |
| Quantified Difference | Qualitative: presence vs. absence of intramolecular H-bond; distinct gas-phase conformer populations observed by IR-UV double-resonance spectroscopy |
| Conditions | Gas-phase, cold ion trap, IR-UV double-resonance laser spectroscopy (parent amino alcohols, not Boc-protected derivatives) |
Why This Matters
The trans configuration is structurally mandatory for carbocyclic nucleoside construction where the 1,2-trans geometry is required for ring annulation, directly dictating which synthetic route is viable.
- [1] Rouquet, G.; Taponard, A.; Ben Amor, N.; Zehnacker, A.; Gloaguen, E. The role of intramolecular hydrogen bonding in photoelectron circular dichroism: the diastereoisomers of 1-amino-2-indanol. Phys. Chem. Chem. Phys. 2025. HAL: hal-04952627. View Source
- [2] Ghosh, A. K.; Chen, Y. Catalytic asymmetric syntheses of secondary alcohols using cis-1-amino-2-indanols as chiral ligands. Tetrahedron Lett. 1995, 36, 6111–6114. Enantiomeric excesses up to 95% in borane reduction of ketones with cis-1-amino-2-indanol-derived oxazaborolidines. View Source
- [3] Ugliarolo, E. A.; Cifuente, D. A.; Ghizzoni, M.; Finkielsztein, L. M.; Moglioni, A. G. Synthesis and biological evaluation of novel homochiral carbocyclic nucleosides from 1-amino-2-indanols. Bioorg. Med. Chem. 2012, 20, 5986–5991. DOI: 10.1016/j.bmc.2012.07.028. PMID: 22944333. View Source
